MAO‑A Inhibitory Potency: 4‑Hydroxy‑3‑propoxyquinolin‑2(1H)‑one vs. 3‑Benzyloxy Analog
In human recombinant MAO‑A inhibition assays using kynuramine as substrate with fluorimetric detection, 4‑hydroxy‑3‑propoxyquinolin‑2(1H)‑one (BDBM50350490) exhibits an IC₅₀ of 70,500 nM, which is 2.8‑fold weaker than the 3‑benzyloxy‑substituted analog (BDBM50493476, IC₅₀ = 25,300 nM) tested under identical assay conditions [1]. Both compounds share the 4‑hydroxyquinolin‑2(1H)‑one core, differing only in the 3‑O‑substituent (n‑propoxy vs. benzyloxy), demonstrating that the alkoxy chain identity directly modulates MAO‑A affinity.
| Evidence Dimension | MAO‑A IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 70,500 nM (7.05E+4 nM) |
| Comparator Or Baseline | 3‑Benzyloxy analog (BDBM50493476 / CHEMBL172856): IC₅₀ = 25,300 nM (2.53E+4 nM) |
| Quantified Difference | 2.8‑fold weaker MAO‑A inhibition for the 3‑propoxy derivative |
| Conditions | Human recombinant MAO‑A; kynuramine → 4‑hydroxyquinoline fluorimetric assay; 20 min incubation |
Why This Matters
For SAR studies exploring the effect of 3‑O‑alkyl chain bulk and lipophilicity on MAO‑A engagement, the propoxy derivative provides an essential mid‑range data point between shorter alkoxy chains and bulkier arylalkoxy substituents.
- [1] BindingDB: BDBM50350490 (target compound) IC₅₀ MAO‑A = 7.05E+4 nM; BDBM50493476 (3‑benzyloxy comparator) IC₅₀ MAO‑A = 2.53E+4 nM. https://bindingdb.org View Source
